Methyl 2-methylpyrrolidine-1-carboxylate
Description
Methyl 2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a methyl ester group at the 1-position and a methyl substituent at the 2-position of the nitrogen-containing heterocycle. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and chiral ligands. Its structural simplicity allows for functionalization at multiple positions, enabling the creation of diverse analogs with tailored properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-6-4-3-5-8(6)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
KOBDKUVEIRTGAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
2-methylpyrrolidine+methyl chloroformate→Methyl 2-methylpyrrolidine-1-carboxylate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Asymmetric Synthesis
Methyl 2-methylpyrrolidine-1-carboxylate plays a crucial role as a chiral auxiliary in asymmetric synthesis. Its inherent chirality allows it to facilitate the formation of specific enantiomers, which is essential in the synthesis of pharmaceuticals and biologically active compounds. It has been employed in the synthesis of various heterocyclic compounds, including pyrrolidines and pyrimidines.
Pharmaceutical Development
The compound has shown promise in drug discovery, particularly as a building block for the synthesis of novel pharmaceuticals. For instance, derivatives of this compound have been investigated for their anticancer properties, demonstrating significant cytotoxicity against cancer cell lines in vitro. In vivo studies have indicated improved survival rates in animal models treated with these derivatives .
| Application | Description |
|---|---|
| Anticancer Agents | Derivatives exhibit cytotoxicity against various tumor cell lines, showing potential as anticancer drugs. |
| Antimicrobial Activity | Some derivatives have demonstrated effectiveness against bacterial biofilms and pathogens. |
Ligand in Catalysis
Due to its chiral nature, this compound has been explored as a ligand in asymmetric catalysis. It enhances the selectivity and efficiency of reactions leading to desired products with specific stereochemistry. This application is vital for synthesizing complex molecules used in pharmaceuticals.
Case Study 1: Anticancer Activity
A study evaluated a series of 2-(het)arylpyrrolidine derivatives derived from this compound for their anticancer properties. The results indicated that some compounds exhibited twice the activity of tamoxifen against M-Hela tumor cell lines while maintaining low toxicity towards normal cells. In vivo results showed an increased life span of up to 447% in treated animals compared to controls .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The study reported minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of Methyl 2-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
The following analysis compares Methyl 2-methylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Modifications
Physicochemical and Reactivity Differences
Ester Group Stability
- Methyl ester (Baseline) : More susceptible to hydrolysis under acidic or basic conditions due to lower steric hindrance.
- tert-Butyl esters (e.g., CAS 137496-71-0) : Increased resistance to hydrolysis owing to bulky tert-butyl group, making them preferred for protecting-group strategies in multistep syntheses .
Substituent Effects on Polarity and Solubility
- Hydroxyl/hydroxymethyl groups (CAS 2031258-55-4) : Introduce hydrogen-bonding capability, enhancing water solubility and bioavailability .
Stereochemical Influence
- Chiral centers (e.g., S- or R-configurations) : Critical for enantioselective synthesis. For example, (S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate (CAS 137496-71-0) is used in asymmetric catalysis or drug design where chirality dictates activity .
Biological Activity
Methyl 2-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a derivative of pyrrolidine, characterized by a five-membered nitrogen-containing heterocycle. Its molecular formula is . The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring can significantly affect the compound's biological activity. For instance, variations in substituents on the nitrogen atom or at the carboxylate position can enhance selectivity and potency against specific biological targets .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-1 Inhibition | Cyclooxygenase | 0.5 | |
| COX-2 Inhibition | Cyclooxygenase | 0.3 | |
| LOX Inhibition | Lipoxygenase | 0.7 | |
| Neurotransmitter Receptor Agonism | Serotonin Receptors | 0.4 |
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of this compound, researchers found that it effectively reduced inflammation in murine models by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases .
Case Study 2: Neurological Applications
Another study focused on the compound's effects on serotonin receptors, revealing that it could enhance serotonin signaling pathways. This property indicates its potential as a therapeutic agent for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
